4'-Hydroxyaceclofenac
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Overview
Description
4’-Hydroxyaceclofenac is a major metabolite of aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis . This compound plays a significant role in the therapeutic effects of aceclofenac, contributing to its anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Hydroxyaceclofenac is synthesized from aceclofenac through hydroxylation. The hydroxylation process is typically mediated by cytochrome P450 enzymes, particularly CYP2C9 . The reaction conditions involve the use of appropriate solvents and catalysts to facilitate the hydroxylation process.
Industrial Production Methods: In industrial settings, the production of 4’-Hydroxyaceclofenac involves the use of advanced biotechnological methods to enhance the yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxyaceclofenac undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 4’-Hydroxyaceclofenac, such as quinones, alcohols, and substituted phenols .
Scientific Research Applications
4’-Hydroxyaceclofenac has a wide range of applications in scientific research, including:
Mechanism of Action
4’-Hydroxyaceclofenac exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, 4’-Hydroxyaceclofenac has been shown to interfere with the production of interleukins and other inflammatory cytokines, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory properties.
4’-Hydroxydiclofenac: A metabolite of diclofenac with comparable effects.
5-Hydroxyaceclofenac: Another hydroxylated metabolite of aceclofenac.
Uniqueness: 4’-Hydroxyaceclofenac is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit COX-2 over COX-1 provides it with a better gastrointestinal tolerability profile compared to other NSAIDs .
Properties
Molecular Formula |
C16H13Cl2NO5 |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-[2-[2-(2,6-dichloroanilino)-4-hydroxyphenyl]acetyl]oxyacetic acid |
InChI |
InChI=1S/C16H13Cl2NO5/c17-11-2-1-3-12(18)16(11)19-13-7-10(20)5-4-9(13)6-15(23)24-8-14(21)22/h1-5,7,19-20H,6,8H2,(H,21,22) |
InChI Key |
OJSDBYUJLSMOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=CC(=C2)O)CC(=O)OCC(=O)O)Cl |
Origin of Product |
United States |
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